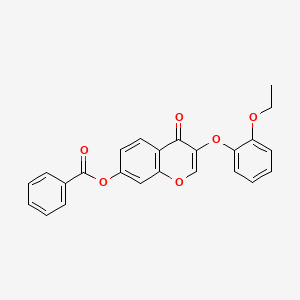

3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

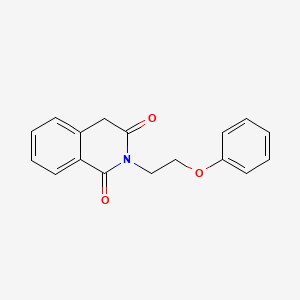

This compound is a derivative of chromen-7-yl benzoate, which is a type of coumarin. Coumarins are a class of phenolic substances found in many plants. They have a 2H-chromen-2-one skeleton . The “3-(2-ethoxyphenoxy)-4-oxo-” part suggests that there is an ethoxyphenoxy group at the 3-position and a ketone group at the 4-position of the chromen ring .

Molecular Structure Analysis

The molecular structure of this compound would likely be analyzed using techniques such as NMR spectroscopy and X-ray crystallography . These techniques can provide detailed information about the arrangement of atoms in the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the functional groups present in the molecule. The ether and ester groups might undergo reactions such as cleavage under acidic or basic conditions .Scientific Research Applications

- Application : The study identified potentially useful compounds from pyrolytic lignins, which are responsible for radical scavenging activity and antioxidant properties .

- Methods : The metabolites were identified by HPLC-MS/MS and untargeted metabolomics .

- Results : The DPPH, TEAC, and TPC assays were suitable methods for the measurement of antioxidant activity in a variety of pyrolytic lignins .

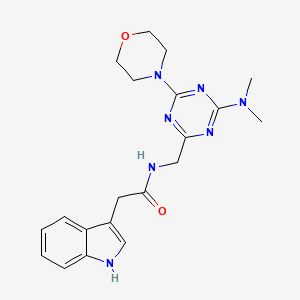

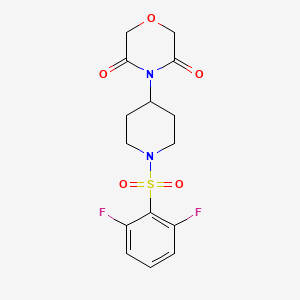

- Application : The study describes recent advances in the synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds .

- Methods : Various methods were used, including intramolecular Mitsunobu reaction and Cs2CO3-mediated cyclization .

- Results : Various mono-, di-, and trisubstituted morpholines, spiro morpholines, and ring-fused morpholines, as well as morpholine homologs were synthesized .

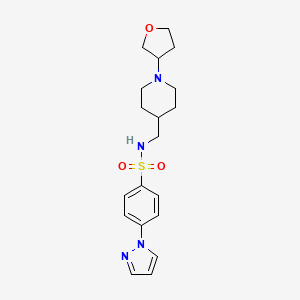

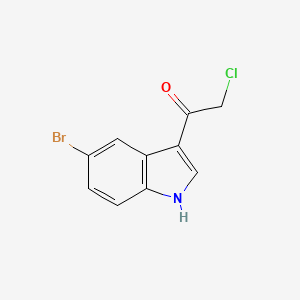

- Application : The study discusses the use of hydrogen bromide and boron tribromide (BBr3) as catalysts in demethylation reactions for the synthesis of m-aryloxy phenols .

- Methods : Bronsted acid HBr and Lewis acid BBr3 can coordinate with electron-rich sites in organic compounds and enhance the outcome of organic reactions .

- Results : The study represents a valuable approach for the synthesis of m-aryloxy phenols .

Antioxidant Activity of Lignins Derived from Fluidized-Bed Fast Pyrolysis

Synthesis of Morpholines

Synthesis of m-Aryloxy Phenols

- Application : The study discusses the development of two solution-processable neutral black electrochromic copolymers, PTTBTPh0.35 and PTTBTTh0.30, through facile direct (hetero)arylation polymerization .

- Methods : The copolymers were prepared through facile direct (hetero)arylation polymerization .

- Results : Both copolymers exhibit a favorable black color with broad absorption across the visible range of the spectrum .

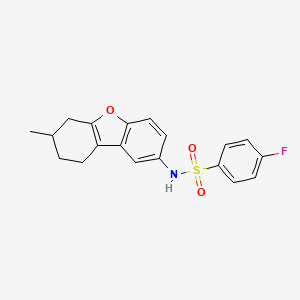

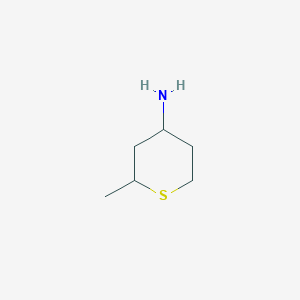

- Application : This compound is a chemical structure with a molecular formula of CHOS and an average mass of 364.370 Da .

- Methods : The compound can be synthesized through various chemical reactions .

- Results : The compound has a ChemSpider ID of 74853776 .

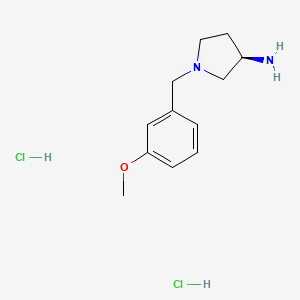

- Application : This compound is used in the synthesis of ICI 58,834 .

- Methods : The compound is synthesized through the reduction of a precursor with lithium aluminium hydride, followed by hydrogenation to remove the benzyl group .

- Results : The compound is conveniently isolated as the hydrochloride, with a melting point of 185 .

Thieno[3,2-b]thiophene-based Conjugated Copolymers for Solution-Processable Neutral Black Electrochromism

4-Allyl-2-methoxyphenyl 4-(sulfooxy)benzoate

2-(2-Ethoxyphenoxymethyl)tetrahydro-1,4-oxazine Hydrochloride

Safety And Hazards

properties

IUPAC Name |

[3-(2-ethoxyphenoxy)-4-oxochromen-7-yl] benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18O6/c1-2-27-19-10-6-7-11-20(19)30-22-15-28-21-14-17(12-13-18(21)23(22)25)29-24(26)16-8-4-3-5-9-16/h3-15H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKOBDALGJGTTNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methoxy-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)naphthalene-2-carboxamide](/img/structure/B2650293.png)

![3,4,5,9-Tetraazatricyclo[8.4.0.0,3,7]tetradeca-1(14),4,6,10,12-pentaene](/img/structure/B2650296.png)

![2',3',4',9'-Tetrahydrospiro[indoline-3,1'-pyrido[3,4-b]indol]-2-one](/img/structure/B2650300.png)

![2-[(4-bromophenyl)sulfanyl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2650313.png)

![5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl 4-chlorobenzyl sulfide](/img/structure/B2650315.png)

![N-(4-bromo-2-fluorophenyl)-2-(2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2650316.png)